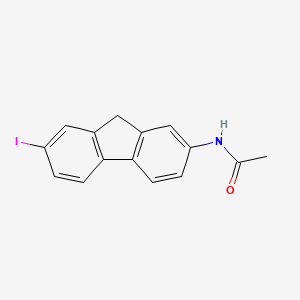

N-2-Acetylamino-7-iodofluorene

Descripción

Historical Trajectories and Foundational Studies of Aromatic Amine Carcinogens and Mutagens

The story of N-2-Acetylamino-7-iodofluorene is rooted in the broader history of research into aromatic amines, a class of organic compounds long recognized for their carcinogenic and mutagenic properties. nih.govresearchgate.netnih.gov The initial link between aromatic amines and cancer emerged from occupational health observations, where workers in the dyestuff industry exhibited a high incidence of bladder cancer. nih.govnih.govmuni.cz This led to extensive laboratory investigations, which confirmed that certain aromatic amines could induce tumors in animals. nih.gov

A pivotal compound in this research was 2-acetylaminofluorene (B57845) (AAF). nih.gov Initially considered as a potential pesticide, studies revealed its potent carcinogenic activity in various organs of rodents. nih.gov This discovery spurred decades of research into the mechanisms by which aromatic amines cause cancer. nih.govmuni.cz A key finding was the concept of metabolic activation. nih.govnih.gov Scientists discovered that these compounds are not directly carcinogenic but are converted into reactive metabolites by enzymes in the body, primarily the cytochrome P450 system in the liver. nih.gov These reactive intermediates, such as N-hydroxy derivatives, can then bind to cellular macromolecules like DNA, forming DNA adducts. nih.govnih.govresearchgate.net The formation of these adducts is a critical initiating event in chemical carcinogenesis, leading to mutations and other genetic alterations that can ultimately result in cancer. holycross.edunih.gov

The study of aromatic amines expanded significantly with the discovery of heterocyclic amines (HCAs) in cooked meat and fish, which were also found to be potent mutagens. nih.gov Like their industrial counterparts, HCAs require metabolic activation to exert their genotoxic effects. nih.gov This historical context of understanding aromatic amine carcinogenesis laid the groundwork for the use of specifically modified analogs, like this compound, to dissect the finer details of these processes.

This compound within the Context of Fluorene (B118485) Derivatives and Analogs in Academic Inquiry

This compound belongs to the family of fluorene derivatives, which have been instrumental in structure-activity relationship studies. nih.govosu.edu By systematically modifying the basic fluorene structure, researchers can probe how changes in chemical properties influence biological activity. The parent compound, 2-acetylaminofluorene (AAF), and its deacetylated analog, 2-aminofluorene (B1664046) (AF), have been extensively studied. nih.gov While both bind to the C-8 position of guanine (B1146940) in DNA, they induce different types of mutations and have distinct effects on DNA conformation. nih.gov

The introduction of a halogen atom, such as iodine at the 7-position to create this compound (AAIF), or fluorine to create N-2-acetylamino-7-fluorofluorene (AAFF), provides researchers with powerful tools to investigate the conformational consequences of DNA adduct formation. nih.govacs.org These halogenated derivatives, while chemically similar to AAF in their binding to guanine, exhibit different steric and electronic properties. nih.govnih.gov For instance, the bulky iodine atom in AAIF is thought to hinder the insertion of the fluorene ring into the DNA helix, a process known as intercalation. nih.govnih.gov This contrasts with AAF, where intercalation is a key feature of its interaction with DNA. nih.gov

Comparative studies of these analogs have been crucial in developing models of DNA adduct conformation, such as the "insertion-denaturation" model and the "outside-binding" model. nih.gov These models help to explain how different adducts can lead to different mutational outcomes, such as frameshift mutations versus base-pair substitutions. nih.gov The synthesis and study of a variety of fluorene derivatives, including those with substitutions at the 9-position, have further expanded the ability of scientists to correlate molecular structure with carcinogenic potential. osu.edu

Significance of this compound as a Mechanistic Probe in Molecular and Genetic Research

This compound has proven to be a valuable mechanistic probe, particularly in the study of mutagenesis and DNA repair. Its unique properties allow researchers to investigate the specific consequences of a bulky DNA adduct that resides primarily in the major groove of DNA, without causing the significant distortion associated with intercalating agents. nih.govnih.gov

One of the key applications of AAIF has been in analyzing the spectrum of mutations it induces. holycross.edunih.gov Studies using plasmid-based systems in Escherichia coli have shown that AAIF induces a mix of frameshift mutations and base-pair substitutions, with a preference for transversions at guanine residues. nih.gov This mutational signature is distinct from that of AAF, which predominantly causes frameshift mutations, and AF, which mainly induces base-pair substitutions. nih.gov This difference is attributed to the way the iodo-substituted fluorene ring interacts with the DNA helix, providing a clear example of how the structure of a DNA adduct dictates its mutagenic fate. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(7-iodo-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIYCGXUWMUYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962926 | |

| Record name | N-(7-Iodo-9H-fluoren-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43146-78-7 | |

| Record name | 7-Iodo-N-2-acetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043146787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Acetylamino-7-iodofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(7-Iodo-9H-fluoren-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDO-7-IODOFLUORENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Modification in N 2 Acetylamino 7 Iodofluorene Research

Established Synthetic Methodologies for N-2-Acetylamino-7-iodofluorene

The synthesis of this compound (AAIF) is not extensively detailed as a standalone procedure in the literature but can be inferred from established methodologies for fluorene (B118485) derivatives. A common and logical pathway involves a multi-step sequence starting from a more basic fluorene scaffold.

A primary route begins with 2-aminofluorene (B1664046), which is first acetylated to form the intermediate N-2-acetylaminofluorene (AAF). wikipedia.orgnih.gov This acetylation is a standard and high-yielding reaction, often employing acetic anhydride. The subsequent and key step is the regioselective iodination of AAF at the C-7 position. Electrophilic aromatic substitution using an iodinating agent, such as iodine monochloride or N-iodosuccinimide in the presence of an acid catalyst, can achieve this transformation. The directing effects of the acetylamino group favor substitution at the positions ortho and para to it on the same ring (positions 1 and 3) and on the adjacent ring (positions 5 and 7). Steric hindrance at the 5-position and electronic factors typically favor iodination at the 7-position.

Alternative approaches could involve the synthesis of 2,7-disubstituted fluorenes. For instance, a general method for such compounds starts with the dinitration of fluorene to yield 2,7-dinitrofluorene. osu.edu This intermediate can then be selectively manipulated. One nitro group could be reduced to an amine, followed by acetylation and iodination, and subsequent reduction and functionalization of the second nitro group. However, for the specific synthesis of AAIF, the more direct route of acetylating and then iodinating 2-aminofluorene is generally more efficient.

The table below outlines a plausible synthetic sequence for this compound.

Plausible Synthetic Pathway for this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | 2-Aminofluorene | Acetic Anhydride | N-2-Acetylaminofluorene (AAF) | Standard N-acetylation of an aromatic amine. wikipedia.org |

| 2 | N-2-Acetylaminofluorene (AAF) | Iodine source (e.g., I₂, NaI/NaOCl, NIS) | This compound (AAIF) | Electrophilic aromatic substitution directed to the 7-position. umich.eduias.ac.in |

This table presents a generalized synthetic route based on established chemical principles for fluorene derivatives.

Synthesis and Characterization of Deuterated or Isotopically Labeled this compound for Mechanistic Tracing

Isotopically labeled analogs of this compound are invaluable tools for elucidating its metabolic fate, reaction mechanisms, and interactions with biological macromolecules like DNA. acs.org Labeling can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C, ¹²⁵I).

The synthesis of these labeled compounds generally follows the same pathways as their unlabeled counterparts, but with the use of isotopically enriched starting materials or reagents. For instance, [Ring G-³H]-N-acetyl-2-aminofluorene has been synthesized from 2-aminofluorene, and N-acetyl-9-[¹⁴C]-2-aminofluorene is also a known compound. oup.com These labeled AAF precursors can then be iodinated to produce the corresponding labeled AAIF.

Radioiodination provides a direct method for introducing a radioactive tracer. The synthesis of an ¹²⁵I derivatized 2-aminofluorene radiotracer has been described, which involves the iodination of a precursor molecule with Na¹²⁵I. umich.edu This method can be adapted to produce [¹²⁵I]-N-2-Acetylamino-7-iodofluorene, which is particularly useful for quantitative binding assays and imaging studies due to the ease of detecting gamma emissions.

Characterization of these labeled compounds relies on a combination of spectroscopic methods. Mass spectrometry is essential to confirm the mass shift corresponding to the incorporated isotope, while NMR spectroscopy can verify the position of non-radioactive labels like ²H and ¹³C. For radiolabeled compounds, techniques like liquid scintillation counting and gamma counting are used for quantification and tracking.

Isotopically Labeled Analogs of AAF Derivatives for Mechanistic Studies

| Isotope | Labeled Compound | Synthetic Precursor Example | Typical Application | Reference |

|---|---|---|---|---|

| ¹⁴C | N-acetyl-9-[¹⁴C]-2-aminofluorene | [9-¹⁴C]2-Aminofluorene | Metabolic fate studies, DNA adduct quantification | oup.comresearchgate.net |

| ³H | [Ring G-³H]-N-acetyl-2-aminofluorene | Tritiated 2-Aminofluorene | Pharmacokinetic studies, receptor binding assays | oup.com |

| ¹²⁵I | ¹²⁵I-derivatized 2-aminofluorene | p-hydroxyphenylacetic acid-AAF conjugate | Radioimmunoassays, high-sensitivity detection | umich.edu |

| Stable Isotopes (²H, ¹³C, ¹⁵N) | General AAF-DNA adducts | Labeled dG or AAF | Mass spectrometry-based adduct quantification, distinguishing from endogenous adducts | acs.org |

This table summarizes various isotopic labeling strategies that have been applied to AAF and its derivatives to facilitate mechanistic research.

Derivatization Strategies for Investigating Structure-Activity Relationships: Focus on Halogenated Analogs

The introduction of different halogen atoms at the 7-position of N-2-acetylaminofluorene has been a key strategy to probe the structure-activity relationships of its DNA adducts. The comparison between N-2-acetylamino-7-iodo fluorene (AAIF) and N-2-acetylamino-7-fluoro fluorene (AAFF) is particularly informative. nih.govacs.orgoup.com

Both the iodo and fluoro derivatives are carcinogenic and mutagenic, and both form covalent adducts at the C-8 position of guanine (B1146940) in DNA. nih.gov However, the significant difference in the van der Waals radius of iodine versus fluorine leads to distinct conformational preferences for the resulting DNA adducts. These conformational differences are believed to be a primary determinant of their subsequent biological processing, including DNA repair and mutagenesis. nih.gov

Computational and experimental studies have shown that while the fluoro-derivative (AAFF) can comfortably adopt a conformation where the fluorene ring is stacked within the DNA helix (an "insertion-denaturation" or S-conformer), the bulky iodine atom of the AAIF adduct sterically hinders this arrangement. nih.gov Consequently, the AAIF adduct is more likely to reside in the major groove of the DNA helix in an "outside-binding" conformation (B-conformer). nih.govacs.org

These conformational differences can be studied using techniques like circular dichroism and ¹⁹F NMR for the fluoro-analog. acs.orgoup.com The distinct conformational signatures of these halogenated analogs directly impact their recognition by DNA repair enzymes and their ability to cause mutations during DNA replication. acs.orgnih.gov For example, the bulky N-acetylated FAAF adduct is repaired more efficiently in some sequence contexts compared to its N-deacetylated counterparts. acs.org

Comparative Properties of Halogenated AAF-Guanine Adducts

| Property | N-2-Acetylamino-7-fluorofluorene (AAFF) Adduct | This compound (AAIF) Adduct | Key Implication | Reference(s) |

|---|---|---|---|---|

| Halogen Size | Small (Van der Waals radius ≈ 1.47 Å) | Large (Van der Waals radius ≈ 1.98 Å) | Steric bulk of iodine is a major determinant of conformation. | nih.gov |

| Predominant Conformation | Can adopt a stacked (S) or wedge (W) conformation where the fluorene is inserted into the DNA helix. | Primarily adopts a B-type conformation with the fluorene moiety in the DNA major groove. | The adduct's location relative to the DNA helix influences biological recognition. | nih.govacs.orgoup.comnih.gov |

| DNA Helix Perturbation | Causes significant local denaturation and disruption of base pairing in the S-conformation. | Causes less disruption to the overall B-form DNA helix compared to the S-conformer. | The degree of DNA distortion is a key signal for DNA repair machinery. | nih.gov |

| Proposed Binding Model | Insertion-Denaturation | Outside-Binding | Models explain differences in mutagenic and repair outcomes. | nih.gov |

This table contrasts the key structural and conformational features of the 7-fluoro and 7-iodo AAF adducts with guanine, highlighting the impact of the halogen substituent.

Molecular Interactions and Dna Adduct Formation by N 2 Acetylamino 7 Iodofluorene

Covalent Binding Mechanisms of N-2-Acetylamino-7-iodofluorene to Deoxyribonucleic Acid

Like its parent compound AAF, this compound requires metabolic activation to become a reactive electrophilic species capable of covalently binding to DNA. epa.gov This activation process is crucial for its mutagenic and carcinogenic potential. The binding of AAIF to DNA is a critical initiating event in the cascade of molecular processes that can ultimately lead to mutations.

Research has consistently shown that AAIF, similar to AAF and its deacetylated counterpart N-2-aminofluorene (AF), predominantly forms adducts at the C-8 position of guanine (B1146940) residues in the DNA structure. epa.govnih.gov This specificity for the C-8 position of guanine is a hallmark of many aromatic amine carcinogens. The covalent bond is formed between the nitrogen of the aminofluorene moiety and the C-8 atom of the guanine base. This targeted binding to guanine, a key component of the genetic code, is a primary reason for the genotoxic effects of these compounds. The formation of these adducts occurs preferentially at sites containing repetitive guanine residues. nih.gov

In biological systems, the metabolism of aromatic amines like AAF can lead to both acetylated and deacetylated DNA adducts. wikipedia.orgoup.com The N-hydroxy metabolite of AAF can be O-acetylated to form a reactive intermediate that leads to the formation of an acetylated adduct, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). wikipedia.org Alternatively, the N-hydroxy metabolite can undergo deacetylation, followed by activation, to form a deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). wikipedia.org

While AAIF is an acetylated compound, the nature of the adducts formed (acetylated vs. deacetylated) in various research systems is a critical area of investigation. Studies comparing the effects of acetylated and deacetylated aminofluorene adducts have revealed significant differences in their impact on DNA structure and replication. Acetylated adducts, such as those formed by AAF, tend to favor a syn conformation of the modified guanosine, leading to the displacement of the guanine base from the DNA helix. nih.gov In contrast, deacetylated adducts preferentially adopt an anti conformation, which allows for normal base pairing. nih.gov Although research directly detailing the acetylated versus deacetylated adducts of AAIF is less common, the principles derived from AAF studies are highly relevant. The presence of the acetyl group is a major determinant of the conformational and biological consequences of the DNA adduct. oup.comoup.com

Conformational Perturbations of DNA Induced by this compound Adducts

The formation of a covalent adduct between AAIF and DNA leads to significant local distortions in the DNA double helix. epa.gov These conformational changes are believed to be a key factor in the mutagenic and carcinogenic activity of the compound.

The presence of the bulky iodine atom at the 7-position of the fluorene (B118485) ring in AAIF has a notable influence on the conformation of the resulting DNA adduct. It is thought that the iodo group sterically hinders the insertion of the fluorene ring into the DNA helix. nih.gov This is in contrast to the adduct formed by AAF, which is known to cause a major distortion by inserting the fluorene ring into the DNA stack, a model often referred to as the "insertion-denaturation" or "base displacement" model. nih.govnih.gov The AAIF adduct, therefore, is believed to favor a conformation where the fluorene moiety remains on the outside of the DNA helix, leading to a less severe distortion compared to the AAF adduct. epa.govnih.gov This "outside binding" model is more similar to the conformation adopted by the deacetylated AF adduct. nih.gov

Despite the proposed outside binding, the AAIF adduct still induces a measurable unwinding of the DNA helix. Studies on supercoiled DNA have shown that the unwinding angle per AAIF residue is approximately 18 degrees, which is slightly less than the 22 degrees observed for the AAF adduct. nih.gov This indicates that even without full intercalation, the AAIF adduct significantly perturbs the normal DNA structure.

A comparative analysis of the DNA adducts formed by AAIF, AAF, and AF reveals a spectrum of conformational distortions.

AAF Adducts: These adducts cause the most significant distortion. epa.gov The acetylated fluorene ring intercalates into the DNA helix, displacing the modified guanine and disrupting normal base pairing. oup.comnih.gov This leads to a "base displacement" or "insertion-denaturation" model. nih.govnih.gov This major conformational change is associated with the induction of frameshift mutations. epa.govnih.gov

AF Adducts: The deacetylated AF adducts cause less distortion to the DNA helix. epa.govnih.gov They primarily adopt an "outside binding" conformation where the fluorene ring resides in the major groove of the DNA, allowing the modified guanine to remain in its normal anti conformation and maintain Watson-Crick base pairing. nih.govnih.gov AF adducts are more frequently associated with base-pair substitution mutations. nih.gov

AAIF Adducts: The conformation of AAIF adducts appears to be intermediate between that of AAF and AF adducts. nih.gov The bulky iodo substituent hinders full intercalation of the fluorene ring, leading to a conformation that is more akin to the "outside binding" model of AF adducts. nih.govnih.gov However, the presence of the acetyl group still imparts some of the distorting characteristics of the AAF adduct. nih.gov This is reflected in its mutagenic profile, which includes both frameshift and base-pair substitution mutations. nih.gov

The following table summarizes the key conformational differences:

| Adduct | Fluorene Ring Position | Guanine Conformation | Helical Distortion | Primary Mutational Outcome |

| AAF | Intercalated (Insertion) | syn | High | Frameshift |

| AF | External (Outside Binding) | anti | Low | Base Substitution |

| AAIF | Primarily External | Intermediate | Moderate | Frameshift & Base Substitution |

Biophysical Characterization of this compound-DNA Complexes

The biophysical characterization of DNA complexes with AAIF adducts provides quantitative insights into the structural perturbations caused by this carcinogen. As previously mentioned, studies utilizing gel electrophoresis and electron microscopy on supercoiled plasmid DNA have been instrumental in determining the unwinding angle of the DNA helix upon adduct formation.

The unwinding angle is a measure of the degree to which the DNA helix is untwisted at the site of the adduct. For the AAIF-DNA adduct, the unwinding angle has been determined to be approximately 18 degrees. nih.gov In comparison, the AAF-DNA adduct induces a slightly larger unwinding angle of about 22 degrees. nih.gov This difference, although modest, supports the model that the iodo group in AAIF hinders the complete insertion of the fluorene ring into the DNA helix, resulting in a less severe, yet still significant, distortion. nih.govnih.gov

Metabolic Activation and Biotransformation Research of N 2 Acetylamino 7 Iodofluorene

Enzymatic Pathways Leading to Electrophilic Metabolites in Model Systems

The bioactivation of N-2-Acetylamino-7-iodofluorene is a multi-step process involving both Phase I and Phase II metabolic enzymes. These enzymatic reactions are essential for the formation of highly reactive electrophilic intermediates that are the ultimate carcinogenic species.

Role of Cytochrome P450 Enzymes (e.g., CYP1A2) in N-Hydroxylation

The initial and rate-limiting step in the metabolic activation of many aromatic amines, including the parent compound AAF, is N-hydroxylation. This reaction is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP1A2 being a key player. nih.gov Theoretical studies on the mechanism of N-hydroxylation of aromatic amines by CYP1A2 suggest a complex process leading to the formation of N-hydroxy metabolites. nih.gov While direct studies on this compound are limited, the established role of CYP1A2 in the N-hydroxylation of AAF provides a strong model for the metabolism of its 7-iodo derivative. nih.gov This enzymatic conversion results in the formation of N-hydroxy-2-acetylamino-7-iodofluorene, a more proximate carcinogen.

Contribution of Phase II Enzymes (N-acetyltransferase, Sulfotransferase, Acyltransferase) to Reactive Species Formation

Following N-hydroxylation, the resulting N-hydroxy metabolite undergoes further activation by Phase II enzymes, which conjugate the hydroxylamine (B1172632) group to form highly reactive and unstable esters.

N-acetyltransferase (NAT): These enzymes are involved in the metabolism of xenobiotics and can lead to both inactivation and the formation of toxic metabolites. cdc.gov While NATs can detoxify some compounds, in the case of N-hydroxy-arylamines, they can catalyze O-acetylation to form reactive N-acetoxyarylamines. nih.gov

Sulfotransferase (SULT): SULTs catalyze the transfer of a sulfonate group to the N-hydroxy metabolite, forming a highly reactive sulfate (B86663) ester. nih.govnih.gov This N,O-sulfonation product is unstable and can spontaneously break down to form a nitrenium ion, a potent electrophile. nih.gov The activity of N-hydroxy-2-acetylaminofluorene sulfotransferase has been characterized in rat liver, where it plays a significant role in the bioactivation of the parent compound. nih.govnih.gov

Acyltransferase: N,O-acyltransferase catalyzes the transfer of the N-acetyl group from N-arylhydroxamic acids, such as N-hydroxy-2-acetylamino-7-iodofluorene, to form reactive N-acetoxyarylamines. nih.gov Research on a series of 7-substituted-N-hydroxy-2-acetylaminofluorenes has shown that substrates with electronegative substituents at the 7-position, such as iodine, lead to a greater formation of DNA adducts. nih.gov This suggests that the iodine atom in this compound enhances its bioactivation by N,O-acyltransferase. nih.gov

In Vitro Studies on this compound Metabolism in Cellular and Subcellular Fractions

To investigate the metabolic pathways of compounds like this compound, researchers utilize various in vitro systems that mimic the metabolic environment of the liver. These systems include cellular fractions such as microsomes and cytosol, which are rich in Phase I and Phase II enzymes, respectively, as well as the S9 fraction, which contains a mixture of both. wikipedia.orgresearchgate.net

Studies on the parent compound, AAF, have extensively used rat liver microsomes and S9 fractions to elucidate the roles of different enzymes in its metabolism. nih.govnih.gov For instance, the formation of various hydroxylated metabolites of AAF has been demonstrated in rat liver microsomal preparations. nih.gov While specific data for the 7-iodo derivative in these systems are not widely available, the established methodologies provide a framework for its investigation. researchgate.netnih.gov The use of S9 fractions is particularly valuable as it allows for the study of the interplay between Phase I and Phase II metabolic reactions in a single system. wikipedia.orgnih.gov

| In Vitro System | Key Enzymes Present | Primary Metabolic Reactions Studied | Relevance for this compound |

| Liver Microsomes | Cytochrome P450 (e.g., CYP1A2) | N-hydroxylation (Phase I) | Investigation of the initial activation step. |

| Liver Cytosol | Sulfotransferases, N-acetyltransferases | O-sulfonation, O-acetylation (Phase II) | Study of the formation of reactive esters. |

| Liver S9 Fraction | Mixture of microsomal and cytosolic enzymes | Combined Phase I and Phase II metabolism | Comprehensive analysis of the complete bioactivation pathway. |

Mechanisms of Metabolite Interaction with Nucleic Acids and Proteins in Research Models

The ultimate electrophilic metabolites generated from this compound can covalently bind to cellular macromolecules, including nucleic acids (DNA and RNA) and proteins. These interactions, particularly the formation of DNA adducts, are considered critical events in the initiation of carcinogenesis. nih.govnih.gov

Research on 7-substituted derivatives of N-2-acetylaminofluorene has provided insights into how these modifications influence macromolecular binding. Studies have shown that N-arylhydroxamic acids with electronegative 7-substituents, including iodo, form greater amounts of DNA adducts compared to the unsubstituted parent compound. nih.gov This increased reactivity is attributed to the electronic properties of the halogen substituent.

The primary site of adduction on DNA for metabolites of AAF and its derivatives is the C8 position of guanine (B1146940). nih.gov For the 7-iodo derivative, it has been demonstrated that its reactive metabolite also binds to the C8 position of guanine. nih.gov The formation of these bulky adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired. oup.com While the majority of research has focused on DNA adducts, the reactive metabolites can also bind to proteins, although the specific protein targets and the functional consequences of these interactions for this compound are less well-characterized. cdc.govnih.govmdpi.com

| Macromolecule | Site of Interaction | Consequence of Interaction |

| DNA | C8 of Guanine | Formation of bulky adducts, potential for mutations, initiation of carcinogenesis. |

| Proteins | Various nucleophilic amino acid residues | Alteration of protein structure and function (less characterized). |

Molecular and Genetic Mechanisms of N 2 Acetylamino 7 Iodofluorene Induced Mutagenesis

Spectrum of Mutations Induced by N-2-Acetylamino-7-iodofluorene in Prokaryotic and Eukaryotic Model Systems

In prokaryotic models, specifically using a forward mutation system in the tetracycline resistance gene of plasmid pBR322 in Escherichia coli, this compound has been shown to induce a broad spectrum of mutations. nih.gov The analysis revealed that frameshift mutations and base-pair substitutions occur at approximately equal frequencies, distinguishing it from related aromatic amines that show a stronger preference for one type of mutation over the other. nih.gov

Frameshift mutations are a significant component of the mutagenic signature of AAIF. The majority of these are single base-pair deletions (-1 frameshifts). nih.gov However, more complex frameshifts, including two base-pair deletions (-2 frameshifts) and single base-pair insertions (+1 frameshifts), are also detected in the mutation spectrum. nih.gov The propensity of fluorene-based carcinogens to induce frameshift mutations is often linked to the formation of a slipped mutagenic intermediate during DNA replication or repair. The adduct can stabilize a misaligned DNA strand, leading to the insertion or deletion of bases upon subsequent synthesis.

Alongside frameshifts, AAIF is an effective inducer of base-pair substitutions. The predominant type of substitution observed are transversions, specifically those initiated at a G·C base pair. nih.gov A transversion is a point mutation where a purine base (adenine or guanine) is replaced by a pyrimidine base (cytosine or thymine), or vice versa. The AAIF-induced adduct at the C8-position of guanine (B1146940) can disrupt normal Watson-Crick base pairing, promoting the misincorporation of a nucleotide opposite the damaged base during DNA replication.

| Mutation Class | Specific Type | Relative Frequency | Observations |

|---|---|---|---|

| Frameshift Mutations | -1 Deletion | Most frequent frameshift | Deletion of a single base pair. |

| -2 Deletion | Detected | Deletion of two adjacent base pairs. | |

| +1 Insertion | Detected | Addition of a single base pair. | |

| Base-Pair Substitutions | Transversions | Primary substitution type | Occur almost exclusively at G·C base pairs. |

| Transitions | Rare | Only one exception noted in the study. |

Sequence Context Specificity of this compound-Induced Mutations

The distribution of mutations induced by AAIF is not random; rather, it exhibits significant sequence context specificity. Both frameshift mutations and G·C transversions occur preferentially at sites of repetitive guanine residues (G-rich sequences). nih.gov This "hotspot" characteristic is a common feature for many mutagens that form bulky adducts. The repetitive nature of the sequence is thought to facilitate the formation of non-B DNA structures or slipped intermediates, which are substrates for mutagenic processing. The AAIF adduct at a guanine within a run of guanines can cause local DNA distortion that is either poorly repaired or prone to errors during replicative bypass, leading to the observed mutational hotspots.

Impact of this compound Adducts on DNA Replication Fidelity and Translesion Synthesis

While direct studies on the replicative bypass of AAIF adducts are limited, the mechanism can be inferred from its structural relationship to AAF and AF adducts. Bulky DNA adducts, such as those formed by aromatic amines, represent significant obstacles to the processive movement of high-fidelity replicative DNA polymerases.

The AAF adduct, which causes a major distortion in the DNA helix, is a strong block to DNA synthesis. researchgate.net Bypass of such lesions often requires the recruitment of specialized low-fidelity DNA polymerases through a process known as translesion synthesis (TLS). TLS polymerases have more open active sites that can accommodate a damaged template base, but this often comes at the cost of reduced fidelity, leading to base substitutions.

Conversely, the less-distorting AF adduct is more readily bypassed by DNA polymerases. researchgate.net Given that the AAIF adduct is structurally intermediate, with the iodo group preventing full intercalation into the DNA helix, it likely presents a variable challenge to the replication machinery. nih.gov It can be hypothesized that the AAIF adduct acts as a partial block to replication, sometimes being bypassed by specialized TLS polymerases (leading to substitutions) and at other times promoting strand slippage and realignment (leading to frameshifts).

Cellular Responses and DNA Repair Mechanisms in Response to this compound Adducts in Research Models

The primary cellular defense against bulky DNA adducts, including those derived from fluorene (B118485) compounds, is the nucleotide excision repair (NER) pathway. Although specific studies on the repair of AAIF adducts have not been detailed, the mechanisms for the closely related AAF adducts are well-established in both prokaryotic and eukaryotic models.

In E. coli, the UvrABC nuclease system is responsible for recognizing and excising bulky lesions. nih.gov This system recognizes the helical distortion caused by the adduct, makes incisions on both sides of the damaged site, and removes a short oligonucleotide containing the adduct. nih.gov The resulting gap is then filled in by DNA polymerase I and sealed by DNA ligase.

In eukaryotic cells, a more complex set of proteins carries out NER. The efficiency of NER can be influenced by the specific conformation of the adduct and its sequence context. Adducts that cause significant helical distortion, like AAF, are generally recognized efficiently by the NER machinery. nih.gov The dG-C8-AAF adduct, for example, is known to be a substrate for the UvrABC system in prokaryotes. nih.gov Given that AAIF forms a chemically similar adduct at the same position on guanine, it is expected to be a target for removal by the NER pathway in a similar manner. Failure to repair these adducts before the cell undergoes DNA replication can lead to the fixation of mutations as described in the preceding sections.

Advanced Analytical and Spectroscopic Methodologies for N 2 Acetylamino 7 Iodofluorene Research

Chromatographic Techniques for Adduct Separation and Identification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of DNA adducts, including those formed by N-2-Acetylamino-7-iodofluorene. When coupled with mass spectrometry (LC/MS), it provides a powerful tool for both identifying and accurately measuring these modified nucleosides in complex biological samples.

In a typical workflow, DNA is isolated from cells or tissues exposed to the compound and enzymatically hydrolyzed to its constituent deoxynucleosides. This mixture is then injected into an HPLC system. The separation is achieved on a microbore column, where the different components of the mixture travel at different rates based on their affinity for the stationary phase, allowing for the resolution of the this compound adducts from the normal, unmodified nucleosides.

For enhanced sensitivity and structural confirmation, the HPLC eluent is directed into an electrospray ionization (ESI) source of a mass spectrometer, often a triple quadrupole instrument (LC/MS/MS). nih.gov This setup allows for selected-ion monitoring, providing the accuracy and precision needed to measure biologically relevant adduct levels even in small tissue samples. nih.gov The use of an isotopically labeled internal standard, specific to the adduct being studied, is crucial for precise quantification. nih.gov This combination of chromatographic separation and mass spectrometric detection offers detection limits in the picogram to femtogram range, making it indispensable for detailed adduct analysis. nih.gov

Table 1: HPLC-MS/MS Parameters for DNA Adduct Analysis

| Parameter | Description |

|---|---|

| Chromatography | Microbore High-Performance Liquid Chromatography (HPLC) |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole Mass Spectrometer |

| Detection Mode | Selected-Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) |

| Quantification | Isotope Dilution using a stable isotope-labeled internal standard |

| Sensitivity | Capable of detecting adducts at levels of 1 in 10⁷ to 1 in 10⁸ nucleotides |

Nucleic Acid Sequencing and Site-Specific Mutagenesis Assays in Plasmid Systems

To understand the mutagenic consequences of DNA adducts formed by compounds like this compound, researchers employ plasmid-based mutagenesis assays in cellular systems. These assays reveal the types of mutations induced and can identify sequence-specific "hotspots" for mutation.

Studies using the related compound 2-(N-acetoxy-N-acetylamino)fluorene (N-A-AAF) in monkey kidney cells with a simian virus 40 (SV40)-based shuttle vector system have provided significant insights. nih.govnih.gov In these experiments, the SV40 plasmid DNA is modified in vitro with the chemical agent and then introduced into host cells. The cellular machinery replicates the damaged plasmid, and in the process, may introduce mutations.

Molecular analysis of the resulting plasmids from independent revertants has shown that N-A-AAF predominantly induces base substitutions. nih.gov A striking finding is that these mutations are often not located directly opposite the presumed site of the bulky fluorene (B118485) adduct but rather adjacent to it. nih.gov Furthermore, a distinct mutational hotspot was identified, where a specific G:C to T:A transversion occurred repeatedly. nih.gov This hotspot was located within a quasipalindromic sequence. It has been proposed that the presence of the acetylaminofluorene adduct stabilizes a secondary DNA structure, such as a hairpin loop, which then promotes replication errors by DNA polymerase. nih.gov These plasmid-based systems are crucial for linking a specific chemical adduct to its precise mutagenic signature within a defined DNA sequence context.

Application of ³²P-Postlabelling for DNA Adduct Detection in Research

The ³²P-postlabelling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, including those derived from this compound. nih.govspringernature.comspringernature.com Its major advantage is the ability to detect very low levels of DNA damage, requiring only microgram quantities of DNA. nih.govsemanticscholar.org The assay can detect adduct frequencies as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it suitable for studies involving low-level environmental exposures. springernature.comsemanticscholar.org

The method involves four principal steps: nih.govspringernature.com

DNA Digestion: The DNA sample is enzymatically digested into its constituent normal and adducted deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The bulky, hydrophobic adducts are often selectively enriched from the excess of normal nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.

Radiolabelling: The enriched adducts are then radiolabelled at the 5'-hydroxyl group by T4 polynucleotide kinase, which catalyzes the transfer of a ³²P-phosphate group from [γ-³²P]ATP. nih.govspringernature.com

Separation and Detection: The ³²P-labelled adducts are separated by chromatographic techniques, typically multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates. springernature.com The separated, radiolabelled adducts are then detected and quantified by autoradiography and scintillation counting.

This technique has been successfully applied to analyze the persistence of 2-acetylaminofluorene-DNA adducts in animal studies and is applicable to a wide variety of chemical carcinogens. nih.gov

Table 2: Key Steps of the ³²P-Postlabelling Assay

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Enzymatic Digestion | Hydrolyze DNA to deoxynucleoside 3'-monophosphates |

| 2 | Adduct Enrichment | Increase the relative concentration of adducted nucleotides |

| 3 | 5'-Labelling | Transfer of ³²P from [γ-³²P]ATP to adducts via T4 polynucleotide kinase |

| 4 | Chromatographic Separation | Separate individual adducts using techniques like TLC |

Spectroscopic Investigations of this compound-DNA Interactions (e.g., NMR, Circular Dichroism)

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed information about the structural and conformational changes in DNA upon the binding of this compound.

Circular Dichroism (CD) spectroscopy is particularly sensitive to the helical structure of DNA. mdpi.comresearchgate.net The typical CD spectrum of B-form DNA shows a positive band around 275-280 nm (due to base stacking) and a negative band around 245-250 nm (related to helicity). mdpi.commums.ac.ir Significant changes to this spectrum indicate a conformational change in the DNA.

While detailed NMR studies specifically on this compound adducts are less common in the literature, ¹H NMR is a powerful complementary technique used to substantiate binding interactions and determine the specific sites of interaction between small molecules and DNA. nih.gov

Computational Chemistry and Molecular Modeling Studies of N 2 Acetylamino 7 Iodofluorene

Quantum Mechanical and Molecular Mechanics Simulations of N-2-Acetylamino-7-iodofluorene and its DNA Adducts

Quantum mechanical (QM) and molecular mechanics (MM) simulations are powerful tools for investigating the conformational preferences and energetic landscapes of carcinogen-DNA adducts. While specific studies on this compound are limited, a wealth of information can be gleaned from computational analyses of the parent compound, N-2-Acetylaminofluorene (AAF), which provides a foundational understanding.

Quantum Mechanical Approaches:

Semi-empirical QM methods, such as AM1, have been employed to study the conformational properties of the AAF adduct to the C8 position of guanine (B1146940). nih.gov These calculations focus on the key torsional angles that define the orientation of the fluorene (B118485) ring relative to the DNA base. Such studies have identified distinct energy minima, corresponding to different spatial arrangements of the carcinogen. nih.gov For this compound, the introduction of a bulky and electronegative iodine atom at the 7-position would be expected to alter the potential energy surface. QM calculations would be essential to quantify the impact of the iodine on rotational barriers and the relative stability of different conformers.

Molecular Mechanics and Molecular Dynamics Simulations:

Molecular mechanics force fields are widely used to simulate the behavior of large molecular systems, such as a carcinogen-modified DNA duplex in a solvent environment. Molecular dynamics (MD) simulations, in particular, provide a dynamic picture of the conformational fluctuations and stability of these adducts over time. For AAF-DNA adducts, MD simulations have been instrumental in characterizing the structural perturbations induced by the lesion. These simulations have revealed that the AAF moiety can reside in either the major or minor groove of the DNA, or even intercalate into the DNA helix, depending on the local sequence context and environmental factors. The presence of the iodine atom in this compound would likely introduce specific steric and electronic interactions that could favor certain conformations over others.

| Simulation Type | Key Findings for AAF-DNA Adducts | Predicted Influence of 7-iodo Substitution |

| Quantum Mechanics (AM1) | Identification of multiple low-energy conformers based on torsional angles. nih.gov | Altered rotational energy barriers and stability of conformers due to steric and electronic effects of iodine. |

| Molecular Dynamics | Characterization of major groove, minor groove, and intercalated conformations. | Potential to favor specific groove binding or alter the dynamics of conformational transitions. |

Prediction and Analysis of Adduct Conformations within DNA Duplexes

Computational modeling plays a crucial role in predicting and analyzing the three-dimensional structures of carcinogen-DNA adducts within a duplex environment. The conformation of the adduct is a critical determinant of its biological consequences, including its recognition by DNA repair enzymes and its potential to cause mutations during DNA replication.

For the parent AAF, a significant body of research has shown that its C8-guanine adduct can adopt several distinct conformations, including:

Stacked (S) Conformation: The guanine base is displaced from its normal position in the helix, and the fluorene ring intercalates into the DNA stack.

Wedge (W) Conformation: The fluorene moiety is wedged into the minor groove of the DNA.

The equilibrium between these conformations is sensitive to the DNA sequence flanking the adduct. nih.gov The introduction of an iodine atom at the 7-position of the fluorene ring in this compound would add another layer of complexity. The large van der Waals radius of iodine would likely introduce steric clashes that could destabilize certain conformations while favoring others. For instance, the placement of the bulky iodo-substituent in the confined space of the minor groove might be energetically unfavorable, potentially shifting the conformational equilibrium towards major groove or stacked structures.

| Adduct Conformation | Description for AAF Adducts | Potential Impact of 7-iodo Substituent |

| Major Groove | Fluorene moiety resides in the major groove. | May be favored due to reduced steric hindrance compared to minor groove placement. |

| Stacked (S) | Fluorene intercalates into the DNA base stack. | The polarizability of iodine could enhance stacking interactions. |

| Wedge (W) | Fluorene is positioned in the minor groove. | Likely to be disfavored due to steric clashes between the iodine atom and the DNA backbone. |

Theoretical Studies on Metabolic Activation Pathways and Reactive Intermediate Stability

The genotoxicity of this compound, like its parent compound, is dependent on its metabolic activation to electrophilic intermediates that can react with DNA. The primary pathway involves the N-hydroxylation of the acetylamino group, followed by the formation of a highly reactive nitrenium ion.

Theoretical studies, particularly those employing quantum mechanical methods, can provide significant insights into these activation pathways. By calculating the energies of the reactants, transition states, and products, it is possible to predict the feasibility of different metabolic transformations and the stability of the resulting reactive intermediates.

For N-2-Acetylaminofluorene, computational studies have focused on the properties of the N-hydroxy metabolite and the corresponding nitrenium ion. The stability of the nitrenium ion is a key factor in its reactivity towards DNA. The delocalization of the positive charge over the fluorene ring system is a critical feature that contributes to its stability.

In the case of this compound, the iodine substituent would be expected to influence the stability of the nitrenium ion through both inductive and resonance effects. While iodine is an electron-withdrawing group inductively, it can also donate electron density through resonance. High-level QM calculations would be necessary to accurately predict the net effect of the iodine atom on the charge distribution and stability of the nitrenium ion. A more stable nitrenium ion might have a longer half-life, allowing it to diffuse further and potentially react with a wider range of cellular targets.

| Intermediate | Role in Metabolic Activation | Predicted Effect of 7-iodo Substitution |

| N-hydroxy Metabolite | Precursor to the ultimate carcinogen. | Iodine may influence the rate of N-hydroxylation. |

| Nitrenium Ion | The ultimate electrophilic species that reacts with DNA. | The electronic effects of iodine (inductive vs. resonance) will modulate the stability and reactivity of the nitrenium ion. |

In Silico Approaches to Structure-Activity Relationship Elucidation for Genotoxicity

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the toxicological properties of chemicals and for understanding how modifications to a chemical structure can affect its biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.

A QSAR study for a series of fluorene derivatives, including this compound, would aim to establish a mathematical relationship between their genotoxicity and a set of calculated molecular descriptors. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electron distribution in a molecule and include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The electronegativity of the iodine atom in this compound would significantly impact these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. The bulky iodine atom would be a major contributor to the steric properties of this compound.

Hydrophobic Descriptors: These describe the hydrophobicity of a molecule, which influences its absorption, distribution, and transport to target sites. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. The presence of the iodine atom would increase the hydrophobicity of the molecule.

| Descriptor Class | Examples | Relevance to this compound |

| Electronic | HOMO/LUMO energies, partial charges | The electronegativity and polarizability of iodine will alter the electronic properties. |

| Steric | Molecular volume, van der Waals surface area | The large size of the iodine atom will significantly increase steric bulk. |

| Hydrophobic | logP | The iodine substituent will increase the overall hydrophobicity of the molecule. |

N 2 Acetylamino 7 Iodofluorene As a Model Compound in Molecular Biology Research

Utilization in Microbial Mutagenicity Assays (e.g., Salmonella typhimurium, Escherichia coli)

Microbial reverse mutation assays are foundational tools for screening the mutagenic potential of chemical compounds. N-2-Acetylamino-7-iodofluorene and its reactive metabolites have been evaluated in these systems to understand how specific chemical structures induce genetic mutations.

The most common of these assays is the Salmonella reverse mutation assay, or Ames test, which utilizes various strains of Salmonella typhimurium engineered to detect different types of mutations. ecfr.govre-place.be These bacterial strains are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will only grow if a mutation occurs that reverts them to a prototrophic state. ecfr.govre-place.be Studies have shown that derivatives of 2-AAF, such as N-hydroxy- and N-acetoxy-N-2-acetylaminofluorene, are potent mutagens in these systems. nih.gov

The 7-iodo derivative, in its activated N-acetoxy form, has been specifically tested in Salmonella typhimurium strains like TA98 and TA100. nih.goveastman.com Strain TA98 is designed to detect frameshift mutations, while TA100 detects base-pair substitutions. mdpi.comnih.gov The mutagenicity of these compounds often requires metabolic activation by an external source, typically a rat liver extract known as S9 mix, which simulates mammalian metabolism. re-place.benih.gov The N-hydroxy metabolites of 2-AAF have demonstrated mutagenicity in S. typhimurium TA98 and TA100, and this activity is not dependent on the bacterial nitroreductase enzymes. nih.gov

Similarly, Escherichia coli strains, such as WP2uvrA(pKM101), are used to assess mutagenicity by measuring reversion at the tryptophan locus. eastman.com The use of both Salmonella and E. coli provides a more comprehensive profile of a compound's mutagenic activity, covering different types of DNA alterations and repair backgrounds. epa.gov

| Test System | Compound Derivative Tested | Metabolic Activation (S9) | Observed Effect |

|---|---|---|---|

| Salmonella typhimurium TA98 | N-hydroxy-2-acetylaminofluorene | Required | Positive for frameshift mutations |

| Salmonella typhimurium TA100 | N-hydroxy-2-acetylaminofluorene | Required | Positive for base-pair substitutions |

| Salmonella typhimurium TA98FR (nitroreductase deficient) | N-hydroxy-2-acetylaminofluorene | Required | Mutagenicity similar to TA98, indicating nitroreductase is not essential for activation nih.gov |

| Escherichia coli WP2uvrA(pKM101) | Derivatives of 2-acetylaminofluorene (B57845) | Required/Not Required | Used to detect reverse mutations at the tryptophan locus eastman.com |

Application in Plasmid-Based Mutagenesis and DNA Damage Studies

Plasmid-based systems offer a powerful in vitro method to study the specific types of DNA damage (adducts) formed by chemicals and the resulting mutational signatures. In these experiments, plasmid DNA, such as pBR322, is treated with a reactive form of the chemical, like N-acetoxy-N-2-acetylamino-7-iodofluorene (N-Aco-AAIF). The modified plasmid is then introduced into bacterial cells, often E. coli with varying DNA repair capacities, to assess its survival and the frequency and nature of mutations. nih.govembopress.org

When N-2-acetylaminofluorene (AAF) derivatives bind to DNA, they primarily form adducts at the C8 position of guanine (B1146940) residues. acs.org The introduction of the bulky iodine atom at the 7-position of the fluorene (B118485) ring sterically hinders the adduct from intercalating into the DNA helix, forcing it into the major groove. This conformational difference is crucial as it affects how the DNA replication and repair machinery recognize and process the damage.

Studies using plasmids modified with N-Aco-AAIF and its non-iodinated counterpart (N-Aco-AAF) have revealed key differences in their biological consequences. For instance, while both types of adducts can block DNA replication, the specific conformation of the AAIF adduct in the DNA major groove may lead to different mutational outcomes compared to the AAF adduct, which can adopt a more flexible conformation. embopress.org Research has shown that AAF adducts on plasmid DNA are mutagenic in recA- strains of E. coli, indicating that the mutations can arise even in the absence of the SOS error-prone repair system. nih.gov

| Plasmid | Compound Derivative | Primary DNA Adduct | Key Observation |

|---|---|---|---|

| pBR322 | N-acetoxy-N-2-acetylaminofluorene (N-Aco-AAF) | N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | Induces dose-dependent mutagenesis in E. coli; repair is largely dependent on the uvrA+ excision pathway nih.gov |

| pBR322 | N-acetoxy-N-2-acetylamino-7-iodofluorene (N-Aco-AAIF) | N-(deoxyguanosin-8-yl)-2-acetylamino-7-iodofluorene | The bulky iodine atom forces the adduct into the major groove, altering its recognition by repair enzymes embopress.org |

| SV40 Virus | N-acetoxy-N-2-acetylaminofluorene | dG-C8-AAF | In monkey kidney cells, induced base substitutions primarily next to, rather than opposite, the adduct site, suggesting a unique mutagenic mechanism nih.gov |

Contribution to Understanding DNA Repair Mechanisms in Prokaryotic and Eukaryotic Systems

The study of how cells repair DNA damage induced by this compound has provided significant insights into the fundamental mechanisms of DNA repair. The bulky, helix-distorting adducts formed by this compound are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway in both prokaryotic and eukaryotic cells. mdpi.comwikipedia.orgfrontierspartnerships.org

In prokaryotes like E. coli, the NER process is carried out by the UvrABC endonuclease system. embopress.orgwikipedia.org Studies using plasmids treated with AAF derivatives and transformed into E. coli strains deficient in specific repair genes (e.g., uvrA, recA) have been instrumental. They demonstrated that the survival of plasmids containing these adducts is significantly lower in uvrA mutant cells, confirming that the UvrA-dependent excision pathway is the main defense against this type of damage. nih.govembopress.org The RecA protein, involved in recombinational and SOS repair, plays a lesser role in the survival of plasmids with these adducts. embopress.org

In eukaryotic cells, NER is a more complex process involving numerous proteins. frontierspartnerships.org It operates via two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the actively transcribed strand of genes. wikipedia.org The adducts from AAF and its derivatives are excellent substrates for the NER machinery. Studies in human cell extracts have shown that dG-C8-AAF adducts are efficiently recognized and incised by the NER system. oup.com The conformation of the adduct, influenced by factors like the iodine substitution in this compound, can affect the efficiency of its recognition and removal by the NER proteins. oup.com Research using NER-deficient mouse models (e.g., XPA-/-) has definitively shown that a functional NER system, specifically the XPA protein, is crucial for suppressing mutagenesis induced by AAF metabolites in vivo. nih.gov

| System | Primary Repair Pathway | Key Proteins/Complexes | Mechanism Summary |

|---|---|---|---|

| Prokaryotic (E. coli) | Nucleotide Excision Repair (NER) | UvrABC endonuclease complex | The UvrA-UvrB complex recognizes the DNA distortion, and UvrC makes incisions on both sides of the lesion, which is then removed embopress.orgresearchgate.net |

| Eukaryotic (Human/Mammalian) | Nucleotide Excision Repair (NER) | XPC (damage recognition), TFIIH (unwinding), XPG/XPF (incision) | A multi-protein complex recognizes the bulky adduct, unwinds the DNA, removes a short oligonucleotide containing the damage, and synthesizes a new patch mdpi.comfrontierspartnerships.org |

Development of In Vitro Cell Culture Models for Mechanistic Genotoxicity Research

To better understand the genotoxic effects of chemicals in a context that more closely mimics human physiology, researchers have developed sophisticated in vitro cell culture models. These range from traditional 2D cell cultures to more complex 3D tissue models. nih.govsgul.ac.uk N-2-acetylaminofluorene (2-AAF) and its derivatives are frequently used as model compounds to validate and explore the capabilities of these systems, particularly their metabolic competence. nih.govnih.gov

A significant challenge in genotoxicity testing is that many compounds, including 2-AAF, require metabolic activation to become reactive and damage DNA. nih.gov Advanced in vitro models, such as 3D reconstructed human skin tissues, are valuable because they can better replicate the metabolic activities of in vivo tissues compared to simple cell lines. nih.gov

Studies using 3D human skin models have investigated the effects of topical application of 2-AAF and its metabolites, N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) and N-hydroxy-2-aminofluorene (N-OH-2-AF). nih.govnih.gov Researchers use sensitive techniques like the ³²P-postlabelling assay to measure the formation of specific DNA adducts and the Comet and Micronucleus assays to assess DNA damage and chromosomal abnormalities, respectively. nih.govnih.gov Findings from these models show that repeated exposure to 2-AAF can induce the metabolic enzymes within the skin tissue, leading to increased DNA adduct formation over time. nih.gov These advanced models are crucial for mechanistic research, helping to bridge the gap between simple bacterial assays and complex whole-animal studies, and are becoming key tools for the safety assessment of chemicals. nih.govnih.gov

| In Vitro Model | Compound Tested | Endpoint Measured | Key Finding |

|---|---|---|---|

| 3D Reconstructed Human Skin | 2-AAF | DNA Adducts (³²P-postlabelling) | Minimal adducts after a single exposure, but a >10-fold increase after multiple exposures, suggesting enzyme induction nih.govnih.gov |

| 3D Reconstructed Human Skin | N-OH-2-AAF | DNA Damage (Comet Assay) | A single 3-hour exposure caused a large, dose-related increase in DNA damage nih.govnih.gov |

| 3D Reconstructed Human Skin | N-OH-2-AF | Chromosomal Damage (Micronucleus Assay) | A significant increase in micronuclei was observed after multiple treatments over 72 hours nih.govnih.gov |

| Human HepaRG™ Cells | Various genotoxic/non-genotoxic chemicals | Gene Expression (Biomarkers) | Used to develop prediction models for genotoxicity based on the expression of specific biomarker genes altex.org |

Emerging Research Avenues and Future Directions in N 2 Acetylamino 7 Iodofluorene Studies

Exploration of Novel Biological Interactions Beyond DNA

While the interaction of N-2-Acetylamino-7-iodofluorene and its parent compounds with DNA is well-documented, a significant area of emerging research is the exploration of its binding and modulation of other biological macromolecules, such as proteins and RNA. The metabolic activation of the parent compound, N-2-acetylaminofluorene (AAF), leads to reactive intermediates that are known to interact with proteins. This suggests that this compound may also form adducts with various cellular proteins, potentially altering their function.

Future investigations are anticipated to focus on identifying specific protein targets of this compound. Key areas of interest include proteins involved in transcriptional regulation, DNA repair, and cell signaling pathways. For instance, studies on the related compound N-hydroxy-2-acetylaminofluorene have shown an impact on the fidelity of RNA polymerases, indicating a potential interaction with the transcriptional machinery. Research into whether this compound directly binds to and affects the function of RNA polymerases or associated transcription factors is a logical next step.

Furthermore, the potential for this compound to interact with RNA molecules is another untapped area of research. Given that many small molecules can bind to specific RNA structures and modulate their function, exploring the "RNA-interactome" of this compound could reveal novel mechanisms of action.

Table 1: Potential Non-DNA Macromolecular Targets for this compound

| Macromolecule Class | Potential Targets | Rationale for Investigation |

| Proteins | RNA Polymerases | Parent compound affects transcription fidelity. |

| Transcription Factors | Potential to modulate gene expression through direct binding. | |

| DNA Repair Enzymes | Could influence cellular response to DNA damage. | |

| Cytochrome P450 Enzymes | Involved in the metabolism of the parent compound. | |

| RNA | Ribosomal RNA (rRNA) | Potential to interfere with protein synthesis. |

| Messenger RNA (mRNA) | Could affect mRNA stability and translation. | |

| Non-coding RNAs | May modulate regulatory RNA functions. |

Advanced Structural Biology Approaches for this compound-Macromolecule Complexes

Understanding the precise three-dimensional structure of this compound when bound to biological macromolecules is crucial for elucidating its mechanism of action. While early studies have provided insights into the conformation of its adducts with DNA, the application of advanced structural biology techniques to complexes with other macromolecules is a key future direction.

High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide atomic-level details of how this compound interacts with proteins. These methods would allow for the visualization of the binding pocket and the specific amino acid residues involved in the interaction, paving the way for a deeper understanding of the structure-activity relationship.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can be employed. As demonstrated with the 7-fluoro analog of this compound, NMR can be used to probe the conformational dynamics of adducts. This technique can provide information about the structure of the complex in solution, which is often more representative of the cellular environment.

Table 2: Advanced Structural Biology Techniques for Studying this compound Complexes

| Technique | Information Gained | Potential Application |

| X-ray Crystallography | High-resolution 3D structure of the complex. | Determining the precise binding mode to proteins. |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of large macromolecular complexes. | Visualizing interactions with multi-protein complexes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Conformational dynamics and solution structure. | Probing the flexibility of the compound when bound to its target. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular effects of this compound, the integration of various "omics" data is essential. This systems biology approach can uncover complex biological responses that would be missed by studying single endpoints.

Transcriptomics, using techniques like RNA sequencing, can reveal global changes in gene expression following exposure to the compound. This can help identify entire pathways and cellular processes that are perturbed. Proteomics, the large-scale study of proteins, can identify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function. Metabolomics, the study of small molecule metabolites, can offer insights into the metabolic reprogramming induced by this compound.

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's mechanism of action. For example, transcriptomic data might show the upregulation of genes involved in a particular signaling pathway, which can then be validated by proteomic analysis of the corresponding proteins. This integrated approach will be crucial for a complete mechanistic understanding of this compound's biological activity.

Design and Synthesis of Modified this compound Analogs for Targeted Research Applications

The chemical structure of this compound offers numerous possibilities for the design and synthesis of novel analogs with tailored properties for specific research applications. The presence of the iodine atom, for instance, provides a handle for various chemical modifications.

One promising area is the development of analogs that can be used as molecular probes. For example, attaching a fluorescent tag to the fluorene (B118485) backbone could allow for the visualization of the compound's subcellular localization and its interaction with target macromolecules in living cells. Similarly, incorporating a photo-activatable cross-linking group could enable the permanent capture and subsequent identification of binding partners.

Furthermore, the synthesis of a library of analogs with systematic modifications to the acetylamino group, the fluorene ring system, or the position and nature of the halogen atom could be used to probe the structure-activity relationship in detail. This would allow researchers to identify the key chemical features responsible for its biological effects and could lead to the development of more potent or selective compounds for specific research purposes. The synthesis of halogenated derivatives is a well-established field, and these techniques can be readily applied to create a diverse range of this compound analogs.

Q & A

Q. Recommended Approach :

Replicate studies under standardized conditions (pH 7.4, 37°C, inert atmosphere).

Use isotopically labeled analogs (e.g., ¹²⁵I) to track degradation .

Apply meta-analysis to pooled datasets, stratifying by experimental parameters .

What safety protocols are critical when handling this compound?

Basic Research Question

- Containment : Use fume hoods for synthesis and weigh-out steps; iodine vapors are respiratory irritants.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Collect iodine-contaminated waste separately for incineration .

Note : The compound is not validated for medical use and requires institutional biosafety committee approval for in vivo studies .

How can computational modeling improve the design of this compound derivatives?

Advanced Research Question

Density functional theory (DFT) simulations predict electronic effects of substituents:

- Iodine’s electron-withdrawing effect : Reduces HOMO-LUMO gap by 0.8 eV, enhancing intercalation potential.

- Molecular dynamics (MD) : Simulate DNA adduct stability; correlate with experimental ΔG values from DSC .

Validation Strategy : Compare docking scores (AutoDock Vina) with experimental binding constants (Kd) to refine force field parameters.

What are the limitations of current toxicity assays for this compound?

Advanced Research Question

- False negatives in Ames tests : Metabolic activation systems (S9 fraction) may inadequately mimic mammalian liver enzymes.

- Off-target effects : Iodine’s reactivity with thiol groups can confound cytotoxicity results.

- Solution : Use CRISPR-engineered cell lines to isolate specific DNA repair pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.